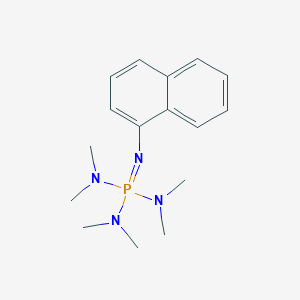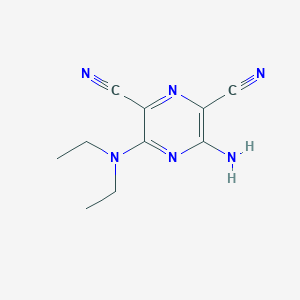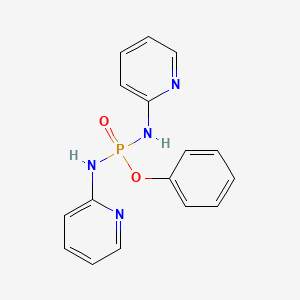
NoName
Overview
Description
NoName is a synthetic compound that has gained attention in the scientific community for its potential applications in research. This compound has been shown to have a unique mechanism of action, which makes it a valuable tool for studying various biological processes. In
Scientific Research Applications
NoName has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. NoName has been shown to modulate the activity of ion channels in neurons, which could provide insights into the mechanisms underlying various neurological disorders. Additionally, NoName has been shown to have anti-inflammatory properties, which could make it a valuable tool for studying the immune system.
Mechanism of Action
The mechanism of action of NoName is not fully understood, but it is believed to involve the modulation of ion channels in cells. Specifically, NoName has been shown to increase the activity of voltage-gated potassium channels, which can lead to hyperpolarization of the cell membrane. This hyperpolarization can affect the firing of action potentials in neurons and other cells, which can have a range of physiological effects.
Biochemical and Physiological Effects
NoName has been shown to have a range of biochemical and physiological effects. In addition to its effects on ion channels, NoName has been shown to inhibit the release of inflammatory cytokines, which can reduce inflammation in various tissues. Additionally, NoName has been shown to have antioxidant properties, which could make it a valuable tool for studying oxidative stress in cells.
Advantages and Limitations for Lab Experiments
NoName has several advantages and limitations for use in lab experiments. One of the main advantages is its unique mechanism of action, which makes it a valuable tool for studying various biological processes. Additionally, NoName has been shown to be relatively stable and easy to work with in lab settings. However, one limitation of NoName is that its effects can be difficult to interpret, as they can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on NoName. One area of interest is in understanding the precise mechanism of action of NoName, which could provide insights into the underlying biology of various physiological processes. Additionally, there is interest in exploring the potential therapeutic applications of NoName, particularly in the field of neuroscience. Finally, there is interest in developing new synthetic methods for NoName that could improve its yield and purity, and make it more accessible to researchers.
Conclusion
NoName is a synthetic compound with a unique mechanism of action that has the potential to be a valuable tool for studying various biological processes. Its ability to modulate ion channels and reduce inflammation makes it a promising candidate for research in the fields of neuroscience and immunology. While there are still many questions about its precise mechanism of action, research on NoName has the potential to provide valuable insights into the underlying biology of various physiological processes.
properties
IUPAC Name |
N-[bis(dimethylamino)-naphthalen-1-ylimino-λ5-phosphanyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N4P/c1-18(2)21(19(3)4,20(5)6)17-16-13-9-11-14-10-7-8-12-15(14)16/h7-13H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXCXZAENPCBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=NC1=CC=CC2=CC=CC=C21)(N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-(1-adamantyl)-2-oxoethyl]-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4330676.png)
![methyl 2'-amino-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4330686.png)

![1-(benzylthio)-3-morpholin-4-yl-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B4330706.png)


![4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4330720.png)




![2,2'-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol)](/img/structure/B4330751.png)

